molecular formula C17H17ClN2S B7805029 [C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride

[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride

Cat. No.: B7805029
M. Wt: 316.8 g/mol
InChI Key: VIBMUYOXJUCEMA-UHFFFAOYSA-N
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Description

The compound identified as “[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” is known for its significant role in scientific research, particularly in the field of medicinal chemistry. This compound is recognized for its potential antitumor properties, making it a subject of interest for cancer research .

Preparation Methods

The synthesis of “[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. The synthetic routes often include:

Industrial production methods for “this compound” are designed to be scalable and cost-effective. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

“[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

“[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” involves its interaction with specific molecular targets and pathways. It is known to activate p53-dependent transcription, which plays a crucial role in regulating cell cycle and apoptosis. By increasing the levels of endogenous p53 in tumor cells, “this compound” helps protect p53 from degradation, thereby enhancing its antitumor effects .

Comparison with Similar Compounds

“[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride” can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:

The uniqueness of “this compound” lies in its specific interaction with the p53 pathway, making it a valuable compound for cancer research and therapeutic development.

Properties

IUPAC Name

[C-[(10-methylanthracen-9-yl)methylsulfanyl]carbonimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S.ClH/c1-11-12-6-2-4-8-14(12)16(10-20-17(18)19)15-9-5-3-7-13(11)15;/h2-9H,10H2,1H3,(H3,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBMUYOXJUCEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CSC(=N)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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